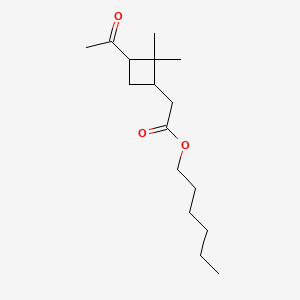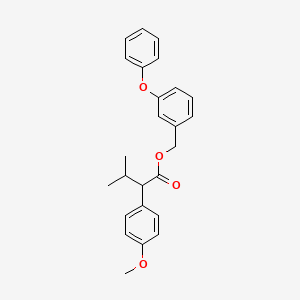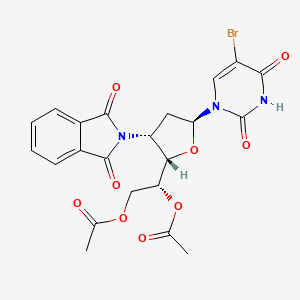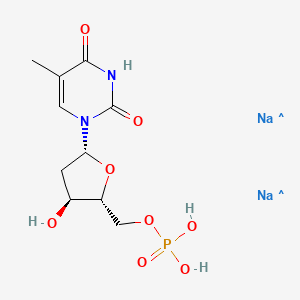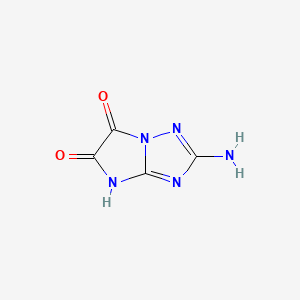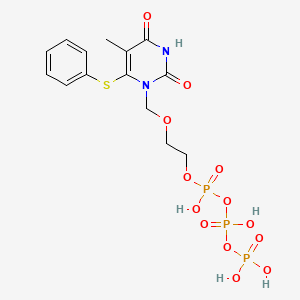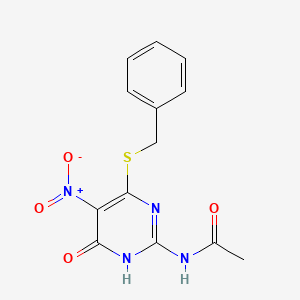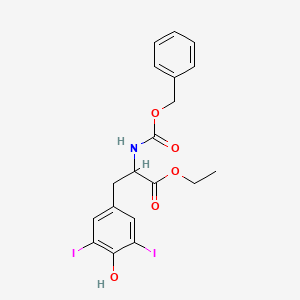
Z-3,5-Diiodo-l-tyrosine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-3,5-Diiodo-l-tyrosine ethyl ester: is a synthetic derivative of the amino acid tyrosine. It is characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenyl ring of the tyrosine molecule. This compound is primarily used in research settings and has applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-3,5-Diiodo-l-tyrosine ethyl ester typically involves the iodination of l-tyrosine followed by esterification. The process can be summarized as follows:
Iodination: l-tyrosine is treated with iodine and an oxidizing agent, such as sodium iodate, to introduce iodine atoms at the 3 and 5 positions on the phenyl ring.
Esterification: The iodinated tyrosine is then reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Z-3,5-Diiodo-l-tyrosine ethyl ester can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Deiodinated derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Z-3,5-Diiodo-l-tyrosine ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and as a tool to investigate the role of iodinated tyrosine derivatives in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in thyroid-related disorders, due to its structural similarity to thyroid hormones.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Z-3,5-Diiodo-l-tyrosine ethyl ester involves its interaction with specific molecular targets and pathways. Due to its structural similarity to thyroid hormones, it can bind to thyroid hormone receptors and modulate their activity. This interaction can influence various physiological processes, including metabolism, growth, and development.
Comparison with Similar Compounds
3,5-Diiodo-l-tyrosine: A closely related compound without the ethyl ester group.
l-Tyrosine: The parent amino acid without iodine substitution.
Thyroxine (T4): A naturally occurring thyroid hormone with four iodine atoms.
Uniqueness: Z-3,5-Diiodo-l-tyrosine ethyl ester is unique due to its specific iodination pattern and the presence of an ethyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Properties
Molecular Formula |
C19H19I2NO5 |
|---|---|
Molecular Weight |
595.2 g/mol |
IUPAC Name |
ethyl 3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C19H19I2NO5/c1-2-26-18(24)16(10-13-8-14(20)17(23)15(21)9-13)22-19(25)27-11-12-6-4-3-5-7-12/h3-9,16,23H,2,10-11H2,1H3,(H,22,25) |
InChI Key |
VTFCOFWKAQDPBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



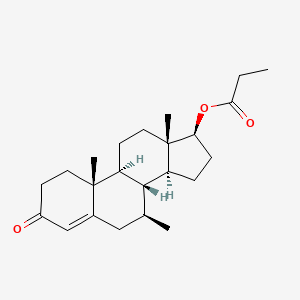
![2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid](/img/structure/B12811155.png)
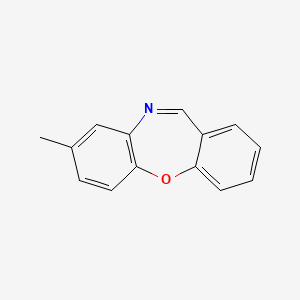
![5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12811177.png)
